2,2-Dimethyloxetan-3-amine
Description
2,2-Dimethyloxetan-3-amine (CAS: 89783-06-2) is a four-membered oxetane ring derivative with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 g/mol . The oxetane ring, characterized by its moderate ring strain (~26 kcal/mol), imparts unique reactivity and stability compared to larger cyclic ethers. The compound features two methyl groups at the 2-position of the oxetane ring and an amine group at the 3-position, making it a versatile intermediate in pharmaceutical synthesis. Its applications include serving as a building block for bioactive molecules and polymers, leveraging its balanced hydrophobicity and hydrogen-bonding capacity .
Properties
IUPAC Name |
2,2-dimethyloxetan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2)4(6)3-7-5/h4H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCMSXOYKIOJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CO1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyloxetan-3-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable amino alcohol. For example, the reaction of 2-amino-2-methylpropan-1-ol with a dehydrating agent can lead to the formation of the oxetane ring .
Industrial Production Methods
the general principles of amine synthesis, such as nucleophilic substitution and reductive amination, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyloxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents and alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2,2-Dimethyloxetan-3-amine has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyloxetan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The oxetane ring’s strained structure can also facilitate ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Oxetan-3-amine Derivatives
The following table summarizes key structural and physicochemical properties of 2,2-Dimethyloxetan-3-amine and related compounds:
Key Comparative Analysis
Ring Strain and Reactivity
- Oxetane vs. Azetidine : While azetidines (four-membered nitrogen rings) exhibit higher ring strain (~28 kcal/mol), oxetanes like this compound are less strained, favoring stability in synthetic pathways .
- Substituent Effects :
- Aliphatic vs. Aromatic : The trifluoromethylphenyl group in 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine introduces aromatic character, reducing solubility in water but enhancing affinity for hydrophobic binding pockets in drug targets .
- Electron-Withdrawing Groups : Fluorinated derivatives (e.g., CF₃) decrease the basicity of the amine group compared to aliphatic analogues like this compound .
Physicochemical Properties
- Solubility : The isopropyl substituent in 2-(propan-2-yl)oxetan-3-amine lowers aqueous solubility (logP ~1.2) relative to this compound (logP ~0.8) .
Biological Activity
2,2-Dimethyloxetan-3-amine is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 101.15 g/mol
- Structure : The compound contains a three-membered oxetane ring with two methyl groups and an amine functional group.
Antitumor Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, derivatives of indazole and thiochromanones have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study: Indazole Derivatives
A study evaluated the antiproliferative activity of indazole derivatives against human cancer cell lines. The most effective compound demonstrated an IC value of 5.15 µM against K562 cells, indicating strong inhibitory effects on tumor growth. The mechanism involved apoptosis induction through modulation of the p53/MDM2 pathway and alterations in cell cycle distribution, leading to increased late apoptosis rates .
The biological activity of this compound and its derivatives can be attributed to several mechanisms:
- Apoptosis Induction : Compounds like those derived from this compound can trigger apoptosis in cancer cells by altering the expression levels of key proteins such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) .
- Cell Cycle Arrest : Studies have shown that treatment with related compounds leads to G0/G1 phase arrest in cancer cells, which is crucial for halting tumor progression .
- Targeting p53 Pathway : Some derivatives have been identified as potential inhibitors of the p53-MDM2 interaction, which plays a critical role in regulating cell survival and apoptosis .
Comparative Biological Activity Table
| Compound | IC (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | TBD | Apoptosis induction, cell cycle arrest | |
| Indazole derivative | 5.15 | p53/MDM2 pathway modulation | |
| Thiochromanone derivative | 7.2 | Antileishmanial action |
Toxicity Considerations
While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Some studies on related compounds have reported cytotoxic effects on normal cells alongside their antitumor efficacy. This duality necessitates further investigation into dose optimization and selective targeting strategies to minimize adverse effects while maximizing therapeutic benefits.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
